molecular formula C24H23N3O4S B11969207 (2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11969207
M. Wt: 449.5 g/mol
InChI Key: NJCMUJJXHAGTSB-RCCKNPSSSA-N
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Description

(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and thiazolo[3,2-b][1,2,4]triazine precursors. The key steps in the synthesis may involve:

    Condensation Reactions: Combining benzyl derivatives with thiazolo[3,2-b][1,2,4]triazine precursors under specific conditions to form the desired compound.

    Catalysis: Utilizing catalysts to enhance the reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Materials Science: Used in the development of novel materials with specific properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(2E)-6-benzyl-2-[(4-butoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O4S/c1-3-4-12-31-19-11-10-17(14-20(19)30-2)15-21-23(29)27-24(32-21)25-22(28)18(26-27)13-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b21-15+

InChI Key

NJCMUJJXHAGTSB-RCCKNPSSSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Origin of Product

United States

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